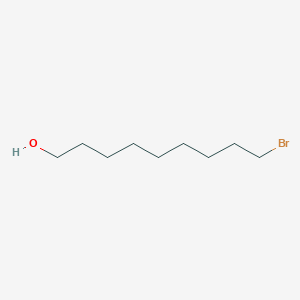

9-Bromo-1-nonanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

9-bromononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJDOLXCPFASNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069016 | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55362-80-6 | |

| Record name | 9-Bromononanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55362-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055362806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanol, 9-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Bromo-1-nonanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-1-nonanol is a bifunctional organic compound featuring a terminal bromine atom and a primary alcohol group on a nine-carbon chain.[1] This unique structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry where it serves as a critical building block for complex molecules.[1][2] Its most notable application is as a key precursor in the production of Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in significant chemical transformations.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing essential data for its handling, application in reactions, and purification.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉BrO | [2][4] |

| Molecular Weight | 223.15 g/mol | [2][4] |

| Appearance | Off-white to light yellow solid/powder or clear, colorless to yellowish liquid | [2][5][6] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 277.8 °C at 760 mmHg | [2] |

| 125-126 °C at 2 mmHg | ||

| Density | 1.188 g/cm³ | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and hexane. | [6][7] |

| Flash Point | >109 °C (>228.2 °F) | |

| Refractive Index | 1.476 | [2] |

Spectroscopic Data

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR | Spectrum available | [8][9] |

| ¹³C NMR | Spectrum available | [9] |

| Mass Spectrum | Spectrum available | [1][9] |

| Infrared (IR) | Spectrum available | [10] |

Experimental Protocols

Synthesis of this compound from 1,9-Nonanediol (B147092)

A common and efficient method for the preparation of this compound is through the selective monobromination of 1,9-nonanediol using hydrobromic acid.

Materials:

-

1,9-Nonanediol

-

48% Hydrobromic acid (HBr)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

In a 500 mL round bottom flask equipped with a Dean-Stark water separator, dissolve 1,9-nonanediol (20 g, 0.125 mol) in toluene (500 mL).[11]

-

Slowly add 48% hydrobromic acid (21 mL, 188 mmol) to the solution.[11]

-

Heat the reaction mixture to reflux and continue for 30 hours, collecting the water generated in the Dean-Stark trap.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting diol.[11]

-

Once the reaction is complete, cool the mixture to room temperature.[11]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), 1 M sodium hydroxide solution (100 mL), water (100 mL), and saturated brine (100 mL).[11]

-

Dry the organic layer over anhydrous magnesium sulfate.[11]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[11]

-

Purify the crude product by fractional distillation to yield this compound. The product is collected at 124-128°C / 2 mmHg.[11] The expected yield is approximately 94%.[11]

Quality Control and Analytical Methods

The purity of this compound is crucial for its use in pharmaceutical synthesis. Gas chromatography (GC) is a standard method for assessing its purity.

Typical Quality Specifications:

-

Purity (by GC): ≥98.0%, with some batches reaching 99.67%.[3][5]

-

Impurities: Dibromononane ≤0.15%.[2]

Applications in Drug Development

The primary application of this compound in the pharmaceutical sector is as a key intermediate in the synthesis of Fulvestrant.[2][3] Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.

The synthesis of Fulvestrant involves the alkylation of a steroidal precursor with a side chain derived from this compound. This reaction highlights the utility of this compound's bifunctional nature, where the bromo- group participates in a nucleophilic substitution reaction to form a carbon-carbon bond with the steroid core, while the hydroxyl group is available for further modification if needed, or is present in the final API side chain.

Visualizations

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from 1,9-nonanediol.

Role in Fulvestrant Synthesis

This diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of the drug Fulvestrant.

References

- 1. This compound(55362-80-6) MS [m.chemicalbook.com]

- 2. This compound CAS 55362-80-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Nonanol, 9-bromo- [webbook.nist.gov]

- 5. innospk.com [innospk.com]

- 6. This compound [chembk.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound(55362-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Nonanol, 9-bromo- | C9H19BrO | CID 108700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(55362-80-6) IR Spectrum [chemicalbook.com]

- 11. This compound | 55362-80-6 [chemicalbook.com]

An In-depth Technical Guide to 9-Bromo-1-nonanol (CAS: 55362-80-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Bromo-1-nonanol, a bifunctional organic compound of significant interest in various fields of chemical synthesis. With the CAS number 55362-80-6, this long-chain bromoalcohol serves as a versatile intermediate, particularly in the pharmaceutical industry for the synthesis of the estrogen receptor antagonist, Fulvestrant (B1683766).[1][2] This document details its chemical and physical properties, safety and handling information, and key applications. Furthermore, it provides detailed experimental protocols for its synthesis and its use in the preparation of downstream products, including a crucial intermediate for Fulvestrant. A schematic of the estrogen receptor signaling pathway, the target of Fulvestrant, is also presented to provide context for its application in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its bifunctional nature, possessing both a terminal bromine atom and a primary alcohol, makes it a valuable building block in organic synthesis.[2] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 55362-80-6 | [1] |

| Molecular Formula | C9H19BrO | [1] |

| Molecular Weight | 223.15 g/mol | |

| Appearance | Off-white solid | [1] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 125-126 °C at 2 mmHg | [3] |

| Density | 1.188 g/cm³ (estimate) | [1] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and hexane. | [3] |

| Flash Point | >110 °C (>230 °F) | [1] |

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[5]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Synthesis

The dual functionality of this compound makes it a versatile intermediate for a variety of chemical transformations.

Pharmaceutical Intermediate: Synthesis of Fulvestrant

A primary application of this compound is as a key starting material in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] The long nine-carbon chain of this compound is incorporated into the final drug structure.

Surfactant Synthesis

The hydrophobic nine-carbon chain and the hydrophilic alcohol group make this compound a suitable precursor for the synthesis of nonionic surfactants.[6] These surfactants find applications in cosmetics, detergents, and as emulsifiers.[6]

Polymer Chemistry

In polymer science, this compound can be utilized as a chain extender in the synthesis of polyurethanes.[6] The diol functionality (after conversion of the bromide) can react with diisocyanates to form the polymer backbone, influencing the material's final properties such as elasticity and resistance.[6]

Experimental Protocols

Synthesis of this compound from 1,9-Nonanediol (B147092)

This protocol describes the synthesis of this compound via the bromination of 1,9-nonanediol.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

1,9-Nonanediol (20 g, 0.125 mol)

-

Toluene (500 mL)

-

Hydrobromic acid (48%, 21 mL, 0.188 mol)

-

1 M Hydrochloric acid (100 mL)

-

1 M Sodium hydroxide (B78521) solution (100 mL)

-

Water (100 mL)

-

Saturated sodium chloride solution (brine) (100 mL)

-

Anhydrous magnesium sulfate

Procedure:

-

In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,9-nonanediol (20 g, 0.125 mol) in toluene (500 mL).[3]

-

Slowly add 48% hydrobromic acid (21 mL, 0.188 mol) to the solution.[3]

-

Heat the reaction mixture to reflux and continue for 30 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the 1,9-nonanediol is consumed.[3]

-

After completion, cool the reaction mixture to room temperature.[3]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), 1 M sodium hydroxide solution (100 mL), water (100 mL), and saturated brine (100 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by fractional distillation to yield this compound (94% yield).[3] The boiling point is 124-128 °C at 2 mmHg.[3]

Hypothetical Protocol: Synthesis of a Nonionic Surfactant

This hypothetical protocol outlines the synthesis of a polyethoxylated nonionic surfactant using this compound as the hydrophobic starting material.

Workflow for Nonionic Surfactant Synthesis

Caption: Hypothetical workflow for nonionic surfactant synthesis.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethylene oxide

-

Glacial acetic acid

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Transfer the alkoxide solution to a high-pressure reactor.

-

Introduce a measured amount of ethylene oxide into the reactor.

-

Heat the reactor to the desired temperature (e.g., 100-150 °C) and monitor the pressure until the reaction is complete.

-

Cool the reactor and carefully vent any unreacted ethylene oxide.

-

Neutralize the reaction mixture with a small amount of glacial acetic acid.

-

Remove the solvent under reduced pressure to obtain the crude nonionic surfactant.

-

Purify the product as necessary, for example, by column chromatography.

Signaling Pathway: Estrogen Receptor Signaling and the Action of Fulvestrant

This compound is a precursor to Fulvestrant, a drug that targets the estrogen receptor (ER) signaling pathway.[7][8] This pathway plays a critical role in the growth of certain types of breast cancer.[7] Estrogen, upon entering a cell, binds to the estrogen receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the estrogen-ER complex binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation.[7]

Fulvestrant acts as a selective estrogen receptor degrader (SERD).[8] It binds to the estrogen receptor, inducing a conformational change that inhibits its dimerization and nuclear translocation.[7][9] Furthermore, the binding of Fulvestrant to the ER targets the receptor for degradation by the proteasome.[8] This dual mechanism of action effectively blocks estrogen-mediated gene transcription, thereby inhibiting the growth of estrogen-dependent breast cancer cells.[7]

Mechanism of Action of Fulvestrant on the Estrogen Receptor Signaling Pathway

Caption: Mechanism of Fulvestrant action on the ER pathway.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant applications in organic synthesis. Its role as a key intermediate in the production of the anticancer drug Fulvestrant highlights its importance in the pharmaceutical industry. The detailed physicochemical data and experimental protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this compound. Further research into its applications in polymer and surfactant chemistry may unveil new opportunities for this important chemical building block.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 55362-80-6 [chemicalbook.com]

- 4. 1-Nonanol, 9-bromo- | C9H19BrO | CID 108700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 9. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties, Synthesis, and Applications of C9H19BrO Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of compounds with the molecular formula C9H19BrO. The guide focuses on several key isomers, with a particular emphasis on 9-bromo-1-nonanol due to its relevance in pharmaceutical synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties of C9H19BrO Isomers

| Property | This compound[1] | 2-Bromo-3-ethoxyheptane[2] | 4-Bromo-1-ethoxy-2,2-dimethylpentane[3] |

| IUPAC Name | 9-bromononan-1-ol | 2-bromo-3-ethoxyheptane | 4-bromo-1-ethoxy-2,2-dimethylpentane |

| Molecular Weight ( g/mol ) | 223.15 | 223.15 | 223.15 |

| Melting Point (°C) | 33-35 (experimental) | Not available | Not available |

| Boiling Point (°C) | 125-126 @ 2 mmHg (experimental) | Not available | Not available |

| Density (g/cm³) | 1.188 (experimental) | Not available | Not available |

| XLogP3 | 3.4 | 3.5 | 3.2 |

| Refractive Index | 1.476 (experimental) | Not available | Not available |

Table 1: Physicochemical Properties of Selected C9H19BrO Isomers.

Synthesis of C9H19BrO Isomers: Experimental Protocols

The synthesis of C9H19BrO isomers can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired isomer and the availability of starting materials.

Synthesis of this compound

This compound is a key intermediate in the synthesis of the breast cancer drug Fulvestrant[4]. A common laboratory-scale synthesis involves the selective monobromination of 1,9-nonanediol (B147092).

Experimental Protocol: Synthesis of this compound from 1,9-nonanediol [5]

-

Materials:

-

1,9-Nonanediol (1 equivalent)

-

Hydrobromic acid (48%, 1.5 equivalents)

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1,9-nonanediol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Slowly add hydrobromic acid to the solution.

-

Heat the reaction mixture to reflux for 30 hours, continuously removing the water formed using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, 1 M sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Synthesis of Bromoalkoxyalkanes

Bromoalkoxyalkanes, such as 2-bromo-3-ethoxyheptane and 4-bromo-1-ethoxy-2,2-dimethylpentane, can be synthesized through methods like the Williamson ether synthesis or the ring-opening of epoxides.

Conceptual Protocol: Williamson Ether Synthesis [6][7][8][9]

This method involves the reaction of a bromoalkoxide with an alkyl halide or an alkoxide with a dibromoalkane. For a C9H19BrO isomer, this could involve reacting a brominated alcohol with an ethylating agent in the presence of a base.

Conceptual Protocol: Epoxide Ring-Opening [1][10][11]

The reaction of an epoxide with hydrobromic acid (HBr) can yield a bromohydrin. Subsequent etherification of the hydroxyl group would lead to the desired bromoalkoxyalkane. The regioselectivity of the epoxide opening depends on the substitution pattern of the epoxide and the reaction conditions (acidic or basic). Under acidic conditions, the bromide ion will typically attack the more substituted carbon of the protonated epoxide[1].

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for the structural elucidation of organic compounds.

NMR Data for this compound

The 1H and 13C NMR spectra for this compound have been reported and are consistent with its structure[1][12].

-

1H NMR (CDCl3, 300 MHz): δ 3.64 (t, 2H, -CH2OH), 3.41 (t, 2H, -CH2Br), 1.85 (quint, 2H), 1.57 (m, 2H), 1.29-1.42 (m, 8H).

-

13C NMR (CDCl3, 75 MHz): δ 62.9 (-CH2OH), 34.0 (-CH2Br), 32.8, 32.7, 29.3, 28.7, 28.1, 25.6.

Biological Activity and Signaling Pathways

The biological significance of C9H19BrO isomers is highlighted by the use of this compound in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer[4][13].

Mechanism of Action of Fulvestrant and the Estrogen Receptor Signaling Pathway

Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), which leads to its degradation and a subsequent downregulation of estrogen-responsive genes[6][7][8]. This disrupts the estrogen signaling pathway, which is a key driver of growth in many breast cancers.

The estrogen receptor signaling pathway is complex, involving both genomic and non-genomic actions[9][12][14][15]. In the classical genomic pathway, estrogen binds to the ER in the cytoplasm, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell proliferation[12].

Fulvestrant disrupts this pathway by binding to the ER and inducing a conformational change that prevents dimerization and nuclear translocation, and targets the receptor for proteasomal degradation[7][8].

Toxicology

The toxicological profiles of specific C9H19BrO isomers are not extensively documented. However, general information on related compounds can provide some guidance. Long-chain alcohols generally exhibit low acute toxicity[16]. For brominated compounds, toxicity can vary widely depending on the specific structure.

Regarding the pharmaceutical application, the toxicology of Fulvestrant and its intermediates has been evaluated. Non-clinical safety studies on Fulvestrant have been conducted, and while it can cause effects related to its anti-estrogenic mechanism, it has not shown mutagenic potential[11]. The metabolites of the steroidal part of Fulvestrant are considered unlikely to contribute significantly to its activity[17]. Acute toxicity studies are a standard part of the preclinical safety evaluation of new drug candidates and their intermediates[14][18][19]. Any new C9H19BrO isomer intended for pharmaceutical use would require a thorough toxicological assessment.

Conclusion

The C9H19BrO molecular formula represents a diverse group of isomers with varying physicochemical properties and synthetic accessibility. This compound stands out as a commercially significant isomer due to its role in the synthesis of Fulvestrant. The detailed experimental protocol for its synthesis and the well-understood mechanism of action of the final drug product provide a solid foundation for its application in drug development. Further research into the experimental properties, biological activities, and toxicological profiles of other C9H19BrO isomers could uncover new applications in various fields of chemistry and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. 1-Nonanol, 9-bromo- | C9H19BrO | CID 108700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-ethoxyheptane | C9H19BrO | CID 129632766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-ethoxy-2,2-dimethylpentane | C9H19BrO | CID 79570129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonane, 1-bromo- [webbook.nist.gov]

- 5. 4-bromo-1-ethoxy-2-methylpentane | Molport-025-640-986 | Novel [molport.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. studylib.net [studylib.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound(55362-80-6) 1H NMR [m.chemicalbook.com]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. acute toxicity study: Topics by Science.gov [science.gov]

- 15. Fulvestrant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dasher.wustl.edu [dasher.wustl.edu]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 9-Bromo-1-nonanol: Structural Formula and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties of 9-Bromo-1-nonanol, a valuable bifunctional molecule in organic synthesis. The document will delve into its structural formula and explore the landscape of its constitutional and stereoisomers, offering insights crucial for its application in research and drug development.

The Core Molecule: this compound

This compound is a long-chain aliphatic alcohol substituted with a bromine atom at the terminal position. Its bifunctional nature, possessing both a hydroxyl group and a bromo group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Structural Formula and Chemical Identity

The fundamental structure of this compound consists of a nine-carbon saturated chain. At one terminus (C1), a hydroxyl (-OH) group is attached, classifying it as a primary alcohol. At the opposite end (C9), a bromine (-Br) atom is present.

The chemical identity of this compound is summarized in the table below:

| Identifier | Value |

| IUPAC Name | 9-bromononan-1-ol[1][2] |

| Molecular Formula | C9H19BrO[1][2][3][4][5][6] |

| Linear Formula | Br(CH2)9OH |

| Molecular Weight | 223.15 g/mol [1][4] |

| CAS Number | 55362-80-6[2][3] |

The linear structure of this compound can be visualized as follows:

Caption: Linear representation of this compound.

Isomeric Landscape of C9H19BrO

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, we can explore both constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The C9H19BrO formula allows for a vast number of constitutional isomers. These can be broadly categorized based on the positional variations of the bromine atom and the hydroxyl group along the nonane (B91170) backbone, as well as branching of the carbon chain.

A systematic exploration involves considering the different possible positions for the bromo and hydroxyl groups on a linear nonane chain. For instance, some examples of constitutional isomers include:

-

8-Bromo-1-nonanol: The bromine atom is on the eighth carbon.

-

1-Bromo-2-nonanol: The bromine and hydroxyl groups are on adjacent carbons.

-

9-Bromo-2-nonanol: The hydroxyl group is on the second carbon.

The logical relationship for generating some of the primary constitutional isomers by varying substituent positions on the linear nonane chain can be visualized as follows:

Caption: Constitutional isomers of C9H19BrO.

Furthermore, isomers can arise from branching of the carbon skeleton itself, leading to a multitude of possibilities, such as bromo- and hydroxyl-substituted octane, heptane, and hexane (B92381) derivatives with various alkyl side chains.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The potential for stereoisomerism in C9H19BrO isomers depends on the presence of chiral centers.

This compound itself does not have a chiral center. A chiral center is a carbon atom that is attached to four different groups. In this compound, none of the carbon atoms fit this description. Therefore, this compound does not have enantiomers or diastereomers.

However, many of its constitutional isomers do possess chiral centers. For example:

-

8-Bromo-1-nonanol: The carbon atom at position 8 is bonded to a hydrogen atom, a bromine atom, a C7H14OH group, and a methyl group (CH3). Since all four groups are different, C8 is a chiral center, and 8-Bromo-1-nonanol exists as a pair of enantiomers (R and S).

-

1-Bromo-2-nonanol: The carbon atom at position 2 is bonded to a hydrogen atom, a hydroxyl group, a bromomethyl group (CH2Br), and a heptyl group (C7H15). This carbon is a chiral center, leading to (R)-1-bromo-2-nonanol and (S)-1-bromo-2-nonanol.

The workflow for determining stereoisomerism can be illustrated as follows:

Caption: Workflow for identifying stereoisomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this guide. However, a general synthetic approach often involves the ring-opening of a cyclic ether followed by bromination or, alternatively, the selective reduction of a bromo-substituted carboxylic acid or ester.

Characterization and quality control would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the positions of the bromine and hydroxyl groups.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Gas Chromatography (GC): To assess the purity of the compound.

Conclusion

This compound is a structurally defined bifunctional molecule with significant utility in synthetic chemistry. While the primary structure is achiral, the broader isomeric landscape of C9H19BrO is rich and complex, encompassing a large number of constitutional isomers and, for many of them, stereoisomers. A thorough understanding of this isomeric diversity is critical for researchers and drug development professionals to ensure the correct starting materials and to anticipate the potential for isomeric impurities in synthetic pathways.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1-Nonanol, 9-bromo- | C9H19BrO | CID 108700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nonanol, 9-bromo- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS 55362-80-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chembk.com [chembk.com]

Technical Guide: Physicochemical Properties of 9-Bromo-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 9-Bromo-1-nonanol, a key intermediate in pharmaceutical synthesis. The document presents its melting and boiling point data, details the experimental methodologies for these determinations, and illustrates its pivotal role in the synthesis of the breast cancer drug, Fulvestrant.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. These properties are summarized in the table below.

| Parameter | Value | Conditions |

| Melting Point | 33-35 °C | Standard Pressure |

| Boiling Point | 277.8 °C | 760 mmHg |

| 125-126 °C | 2 mmHg | |

| ~180-190 °C | Not specified |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental in chemical analysis. The following sections describe the standard experimental procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point of this compound is determined using a capillary tube method with a melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

A capillary tube, sealed at one end, is packed with the sample to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.

Procedure (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected.

-

The temperature is recorded when the vapor temperature is constant. This constant temperature is the boiling point of the liquid at the given pressure. For vacuum distillation, the pressure is reduced to the desired value (e.g., 2 mmHg) and maintained throughout the distillation.

Role in Pharmaceutical Synthesis: The Fulvestrant Pathway

This compound serves as a critical long-chain alkylating agent in the synthesis of Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer. The following diagram illustrates the initial steps in the formation of the characteristic side chain of Fulvestrant, starting from this compound.

Caption: Synthesis of the Fulvestrant side chain from this compound.

This pathway highlights the conversion of the terminal bromide of this compound to a thiol group, which then acts as a nucleophile to attach the pentafluorophenyl group, ultimately forming the precursor to the drug's distinctive side chain. This precursor is then attached to the steroidal backbone to yield Fulvestrant.

A Technical Guide to the Solubility of 9-Bromo-1-Nonanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 9-bromo-1-nonanol, a key intermediate in various organic syntheses, including pharmaceutical manufacturing. While qualitative solubility in common organic solvents is established, this guide highlights the general lack of publicly available quantitative data. To address this gap, a detailed experimental protocol for determining the precise solubility of this compound is provided, utilizing the industry-standard isothermal shake-flask method. This document is intended to be a practical resource for scientists and researchers, enabling them to accurately assess and apply the solubility properties of this compound in their work.

Introduction to this compound

This compound (CAS No: 55362-80-6) is a bifunctional organic compound with the linear formula Br(CH₂)₉OH.[1] It possesses both a terminal hydroxyl group and a terminal bromine atom, making it a versatile building block in the synthesis of more complex molecules. Its utility is particularly notable in the pharmaceutical industry. The compound typically appears as a white to light yellow solid.[2] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₉BrO |

| Molecular Weight | 223.15 g/mol [3] |

| Melting Point | 33-35 °C[1][2] |

| Boiling Point | 125-126 °C at 2 mmHg[1][2] |

| Appearance | White to light yellow solid[2] |

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while this compound is known to be soluble in several common organic solvents, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) is not widely published.

Qualitative Solubility

The available data consistently reports this compound as being soluble in non-polar and moderately polar organic solvents. This is expected given its long alkyl chain and the presence of the polar hydroxyl group.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dichloromethane | Soluble[2][4] |

| Ethyl Acetate | Soluble[2][4] |

| Hexane | Soluble[2][4] |

| Ethanol | Soluble[5] |

| Diethyl Ether | Soluble[5] |

| Water | Limited solubility[5] |

Quantitative Solubility

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data, this section provides a detailed methodology based on the isothermal shake-flask method. This method is considered a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The saturated supernatant is then separated from the excess solid, and its concentration is determined using an appropriate analytical technique.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials or flasks with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis equipment)

Step-by-Step Procedure

-

Preparation: Add an excess of this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, measuring the concentration at different time points until it becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Sample Preparation for Analysis: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method.

-

High-Performance Liquid Chromatography (HPLC): A common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue is then determined. This method is simpler but may be less accurate for volatile solutes or when working with small quantities.

-

-

Calculation: Calculate the concentration of this compound in the original saturated solution based on the analytical results and the dilution factor. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Safety Considerations

Researchers should consult the Safety Data Sheet (SDS) for this compound and the respective organic solvents before commencing any experimental work.[6][7] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided a robust, detailed experimental protocol to enable researchers to determine quantitative solubility data. Accurate solubility values are essential for the efficient and effective use of this important chemical intermediate in research and development. By following the outlined procedures, scientists can generate reliable data to support process optimization, reaction design, and formulation development.

References

- 1. 9-溴-1-壬醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 55362-80-6 [chemicalbook.com]

- 3. 1-Nonanol, 9-bromo- | C9H19BrO | CID 108700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. innospk.com [innospk.com]

- 6. This compound | 55362-80-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 9-Bromo-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 9-bromo-1-nonanol, a valuable bifunctional molecule often utilized in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also outlines the experimental protocols typically employed to acquire such data, ensuring replicability and deeper understanding for research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | t | 2H | -CH₂OH |

| 3.40 | t | 2H | -CH₂Br |

| 1.85 | p | 2H | -CH₂CH₂Br |

| 1.57 | p | 2H | -CH₂CH₂OH |

| 1.25-1.45 | m | 10H | -(CH₂)₅- |

| 1.50 (variable) | s | 1H | -OH |

t = triplet, p = pentet, m = multiplet, s = singlet

The ¹³C NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 62.9 | C1 (-CH₂OH) |

| 39.1 | C9 (-CH₂Br) |

| 34.0 | C2 |

| 32.8 | C8 |

| 29.4 | C4, C5, C6 |

| 28.7 | C3 |

| 28.1 | C7 |

| 25.7 | - |

Experimental Protocol for NMR Spectroscopy:

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[1][2] The concentration is usually in the range of 5-25 mg/mL. The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the spectral width is set from approximately -1 to 11 ppm. For ¹³C NMR, the spectral width is typically 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The addition of a few drops of D₂O to the NMR tube can be used to confirm the hydroxyl proton signal, as the -OH peak will disappear upon exchange with deuterium.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3330 (broad) | O-H stretch (alcohol) |

| 2925, 2854 | C-H stretch (alkane) |

| 1465 | C-H bend (alkane) |

| 1058 | C-O stretch (primary alcohol) |

| 645 | C-Br stretch |

Experimental Protocol for IR Spectroscopy:

For a liquid sample like this compound, the spectrum is often obtained neat, meaning without a solvent.[4] A drop of the pure liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5][6] The plates are then placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is recorded over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity | Assignment |

| 222/224 | Low | [M]⁺ (Molecular ion peak with ¹⁹Br/⁸¹Br isotopes) |

| 143 | Moderate | [M - Br]⁺ |

| 125 | Moderate | [M - Br - H₂O]⁺ |

| Base Peak | High | Varies (often a smaller fragment) |

The mass spectrum of this compound will show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[8] In electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8] The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.[9] The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. azom.com [azom.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. ursinus.edu [ursinus.edu]

- 7. youtube.com [youtube.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

A Technical Guide to 9-Bromo-1-nonanol: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-bromo-1-nonanol, a key bifunctional organic compound. It details its commercial availability, typical purity levels, and analytical methodologies for its characterization. Furthermore, this guide outlines its synthesis and its significant role as a precursor in the synthesis of the estrogen receptor antagonist, Fulvestrant.

Commercial Availability and Physical Properties

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial scales. It is typically supplied as a white to off-white solid or a clear to pale yellow liquid, contingent on its purity and the ambient temperature.[1][2] Standard packaging sizes range from grams for laboratory use to kilograms for bulk industrial applications.[1]

Key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 55362-80-6 | [1] |

| Molecular Formula | C₉H₁₉BrO | [1] |

| Molecular Weight | 223.15 g/mol | [1] |

| Appearance | White to off-white solid or clear to pale yellow liquid | [1][2] |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 125-126 °C at 2 mmHg | [1] |

| Density | ~1.188 g/cm³ | [1] |

| Solubility | Soluble in dichloromethane (B109758), ethyl acetate (B1210297), and hexane (B92381). | [3] |

Purity and Supplier Specifications

The purity of commercially available this compound is a critical parameter, particularly for applications in pharmaceutical synthesis where stringent quality control is required.[2] Gas chromatography (GC) is the most common analytical technique for determining the purity of this compound.[4] Suppliers typically offer various grades of this compound, with purities ranging from 95% to over 99%. High-purity grades often have very low levels of impurities such as dibromononane and other single impurities.[1]

Below is a summary of typical commercial offerings for this compound.

| Supplier | Purity Specification | Available Quantities |

| Sigma-Aldrich | ≥95% | Gram to kilogram scale |

| Thermo Scientific Chemicals | ≥98% | Gram to kilogram scale |

| Various Chinese Manufacturers | ≥98.0%, with some offering up to 99.67% (GC) | Kilogram to multi-ton scale |

Experimental Protocols

Synthesis of this compound from 1,9-Nonanediol (B147092)

A common laboratory-scale synthesis of this compound involves the monobromination of 1,9-nonanediol using hydrobromic acid.[3]

Materials:

-

1,9-Nonanediol

-

Toluene

-

48% Hydrobromic acid

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide (B78521) solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1,9-nonanediol in toluene.

-

Slowly add 48% hydrobromic acid to the solution.

-

Heat the reaction mixture to reflux for approximately 30 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the 1,9-nonanediol is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, 1 M sodium hydroxide solution, water, and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Purification of this compound

While fractional distillation is the most commonly cited method for purifying this compound, for achieving very high purity, column chromatography can be employed.

General Protocol for Column Chromatography Purification:

-

Stationary Phase: Silica (B1680970) gel

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane or petroleum ether and dichloromethane, is generally effective. The optimal solvent ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Purity Analysis by Gas Chromatography (General Method)

The purity of this compound is typically assessed by gas chromatography. While specific parameters may vary between laboratories, a general method is outlined below.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium or nitrogen.

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) at 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10-15 °C/minute.

-

Final hold: Hold at 250 °C for 5-10 minutes.

-

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like dichloromethane or ethyl acetate.

Applications in Drug Development: Synthesis of Fulvestrant

This compound is a crucial intermediate in the synthesis of Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer.[1][2] The long alkyl chain with a terminal bromine atom allows for its attachment to the steroidal backbone of the drug molecule.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role of this compound in Fulvestrant synthesis.

References

The Pivotal Role of 9-Bromo-1-nonanol: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-1-nonanol is a bifunctional linear aliphatic compound that has emerged as a critical chemical intermediate in a diverse range of synthetic applications.[1][2] Its unique structure, featuring a primary hydroxyl group at one end and a bromine atom at the other, allows for selective and sequential chemical transformations, making it a valuable building block in the construction of complex molecules.[3][4] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in pharmaceutical development and other advanced chemical syntheses. The information presented herein is intended to support researchers and professionals in leveraging the synthetic potential of this versatile intermediate.

Physicochemical and Quality Specifications

This compound is typically an off-white to light yellow solid at room temperature.[3][5] Its physical and chemical properties are summarized in the tables below. The quality specifications are representative of commercially available high-purity grades.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉BrO | [3] |

| Molecular Weight | 223.15 g/mol | [5] |

| CAS Number | 55362-80-6 | [3] |

| Appearance | Off-white to light yellow solid | [3][5] |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 125-126 °C at 2 mmHg | [1] |

| Density | 1.188 g/cm³ | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | 1.476 | [3] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and hexane. | [1] |

Table 2: Typical Quality Specifications for this compound

| Parameter | Specification | Reference(s) |

| Purity (by GC) | ≥ 98.0% | [2][3] |

| Moisture Content | ≤ 0.3% | [3] |

| Dibromononane | ≤ 0.15% | [3] |

| Single Impurity | ≤ 0.5% | [3] |

| Residue on Ignition | ≤ 0.1% | [3] |

Synthesis of this compound: An Experimental Protocol

The most common laboratory and industrial synthesis of this compound involves the monobromination of 1,9-nonanediol (B147092) using hydrobromic acid.[1] The use of a Dean-Stark apparatus to remove the water formed during the reaction drives the equilibrium towards the formation of the desired product.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

1,9-Nonanediol (1 equivalent)

-

48% Hydrobromic acid (1.5 equivalents)

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

n-Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,9-nonanediol (20 g, 0.125 mol) and toluene (500 mL).[1]

-

Slowly add 48% hydrobromic acid (21 mL, 0.188 mol) to the stirred solution.[1]

-

Heat the reaction mixture to reflux and continue for 30 hours, collecting the water that azeotropically distills with toluene in the Dean-Stark trap.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting diol.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), 1 M sodium hydroxide solution (100 mL), water (100 mL), and finally with saturated saline solution (100 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

The crude product is then purified by fractional distillation under reduced pressure (124-128 °C at 2 mmHg) to yield this compound as a colorless liquid that solidifies upon cooling.[1] The reported yield for this procedure is approximately 94%.[1]

Role as a Chemical Intermediate: Key Applications

The bifunctional nature of this compound makes it a versatile intermediate for introducing a nine-carbon spacer with reactive handles at both ends.[4]

Synthesis of Fulvestrant

A significant application of this compound is in the pharmaceutical industry as a key precursor in the synthesis of Fulvestrant.[3] Fulvestrant is a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer.[3] In the synthesis of Fulvestrant, this compound is utilized to introduce the characteristic C9 side chain, which is crucial for the drug's mechanism of action. While the full, multi-step synthesis of Fulvestrant is complex, the role of this compound is to provide the ω-bromo nonyl moiety that is ultimately attached to the steroidal backbone.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis. This reaction is a classic method for the formation of ethers. The resulting product retains the terminal bromine, which can be used in subsequent reactions.

Generalized Experimental Protocol: Williamson Ether Synthesis with this compound

Materials:

-

This compound (1 equivalent)

-

Sodium hydride (NaH) or another suitable strong base (1.1 equivalents)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound in the anhydrous solvent.

-

Cool the solution in an ice bath and carefully add the strong base portion-wise to form the alkoxide.

-

Allow the mixture to stir at room temperature for 30-60 minutes.

-

Add the alkyl halide dropwise to the stirred alkoxide solution.

-

The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of water or a saturated ammonium (B1175870) chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude ether is purified by column chromatography or distillation.

Synthesis of Insect Pheromones

Long-chain functionalized alkanes are common structural motifs in insect pheromones. This compound serves as a valuable starting material for the synthesis of certain insect sex pheromones. The carbon chain can be extended or modified at the bromine-terminated end, while the hydroxyl group can be oxidized to an aldehyde or esterified, which are common functional groups in pheromones.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. It is stable under normal conditions but is incompatible with strong oxidizing agents.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical synthesis, particularly in the production of the anti-cancer drug Fulvestrant, as well as in the synthesis of specialty chemicals such as ethers and insect pheromones. Its bifunctional nature allows for a wide range of chemical transformations, making it an indispensable tool for organic chemists. The well-established synthesis and purification protocols, combined with its commercial availability at high purity, ensure its continued importance in both academic research and industrial applications.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Fulvestrant Using 9-Bromo-1-Nonanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fulvestrant (B1683766) is a critical therapeutic agent for hormone receptor (HR)-positive metastatic breast cancer, particularly in postmenopausal women.[1][2] It functions as a selective estrogen receptor degrader (SERD), offering a distinct mechanism of action compared to selective estrogen receptor modulators (SERMs) like tamoxifen.[1] Fulvestrant binds competitively to the estrogen receptor (ER), leading to its degradation and thereby providing a comprehensive blockade of estrogen signaling pathways.[1][3] This document outlines a representative synthetic pathway for fulvestrant, focusing on the utilization of 9-bromo-1-nonanol, a key intermediate in the construction of the molecule's characteristic C7α side chain.[4][5]

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant's primary mechanism involves high-affinity binding to the estrogen receptor (ER).[1] This interaction induces a conformational change in the receptor, which impairs its dimerization and prevents its translocation to the nucleus.[6][7] Consequently, the transcription of estrogen-responsive genes responsible for cell proliferation is halted.[1] Furthermore, fulvestrant flags the estrogen receptor for destruction by the cellular ubiquitin-proteasome pathway, leading to a significant reduction in the number of ERs on cancer cells.[1] This dual action of receptor blockade and degradation makes it a potent anti-estrogen agent.[1]

Synthesis Workflow Overview

The synthesis of fulvestrant is a multi-step process. A common strategy involves the stereoselective addition of a long alkyl side chain to a steroidal core. The workflow detailed here begins with the preparation of the C9 side chain from 1,9-nonanediol (B147092), followed by its coupling to a steroidal dienone. Subsequent chemical transformations, including aromatization of the A-ring and oxidation, yield the final fulvestrant molecule.

Data Presentation

Table 1: Key Materials and Properties

| Compound | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| 1,9-Nonanediol | Starting Material | 3937-56-2 | C₉H₂₀O₂ | 160.26 |

| This compound | Key Intermediate | 55362-80-6 | C₉H₁₉BrO | 223.15 |

| 6-Dehydronandrolone Acetate (B1210297) | Steroidal Core | 2590-41-2 | C₂₀H₂₆O₃ | 314.42 |

| Sodium (meta)periodate | Oxidizing Agent | 7790-28-5 | NaIO₄ | 213.89 |

| Fulvestrant | Final Product | 129453-61-8 | C₃₂H₄₇F₅O₃S | 606.77 |

Table 2: Summary of Key Experimental Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

|---|---|---|---|---|

| 1 | Bromination | 1,9-nonanediol, HBr (40%) | Toluene (B28343) | ~70-75%[8] |

| 2 | Side-Chain Addition | This compound derivative, Steroidal Dienone, Mg, Cu(I) salt | Tetrahydrofuran (THF) | ~60-70% (for addition product) |

| 3 | Sulfide Formation | Alkyl bromide intermediate, Pentafluoropentanethiol derivative | DMF or THF | ~80-90% |

| 4 | Oxidation | Sulfide precursor, Sodium periodate | THF/Methanol (B129727)/Water | ~80-85%[9] |

| 5 | Purification | Crude Fulvestrant | Eluent: Ethyl Acetate/Hexane or CH₂Cl₂/Methanol | >98% Purity[10][11] |

Note: Yields are representative and can vary significantly based on reaction scale, purity of reagents, and specific conditions employed.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,9-Nonanediol

-

Charge a reaction vessel with 1,9-nonanediol (1 eq) and toluene (20 L/kg of diol).

-

Under stirring, add 40% hydrobromic acid (2.5 L/kg of diol).

-

Heat the mixture to reflux (internal temperature of 90-100 °C) and maintain for 24 hours.

-

Cool the reaction to 40 °C and add ethyl acetate and cold water for quenching and extraction.

-

Separate the organic phase and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from n-hexane to obtain pure this compound.[8]

Protocol 2: C7α Side-Chain Addition to Steroidal Core This protocol describes a general Grignard-based conjugate addition. The hydroxyl group of this compound is typically protected (e.g., as a TBDMS ether) prior to this step.

-

Prepare the Grignard reagent by reacting the protected this compound (1 eq) with magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

In a separate flask, dissolve the steroidal dienone (e.g., 6-dehydronandrolone acetate, 0.8 eq) and a copper (I) catalyst (e.g., CuCl, ~5 mol%) in anhydrous THF.

-

Cool the steroid solution to a low temperature (-30 to -10 °C).

-

Slowly add the prepared Grignard reagent to the cooled steroid solution, maintaining the low temperature.

-

Allow the reaction to proceed for several hours until TLC or HPLC analysis indicates completion.

-

Quench the reaction carefully with a saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

-

The crude product is typically an oil and is carried forward to the next step, often after purification by column chromatography.[8][12]

Protocol 3: Oxidation of Sulfide Precursor to Fulvestrant This protocol assumes the full side-chain, including the pentafluoropentyl sulfide moiety, has been installed.

-

Dissolve the sulfide precursor (1 eq) in a solvent mixture, such as THF and methanol.[13]

-

Cool the solution to approximately 0-5 °C in an ice bath.

-

Prepare a solution of sodium (meta)periodate (1.1-1.3 eq) in water and add it dropwise to the cooled sulfide solution.[9][13]

-

Allow the reaction to stir at room temperature for 15-18 hours, monitoring for completion by TLC or HPLC.[13]

-

Once the reaction is complete, remove the organic solvents by distillation under vacuum.

-

Add dichloromethane (B109758) and water to the residue and separate the phases.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude fulvestrant.[13]

Protocol 4: Purification of Crude Fulvestrant

-

Prepare a silica (B1680970) gel chromatography column.

-

Dissolve the crude fulvestrant in a minimal amount of an appropriate solvent (e.g., dichloromethane).

-

Load the solution onto the silica gel column.

-

Elute the column with a solvent system such as a gradient of ethyl acetate in petroleum ether or methanol in dichloromethane.[10][13] The specific ratio will depend on the polarity of the impurities.

-

Monitor the fractions using TLC, combining those that contain the pure product.

-

Concentrate the combined pure fractions under reduced pressure.

-

Perform a final purification by recrystallizing the resulting solid from a suitable solvent, such as ethyl acetate, to yield fulvestrant with high purity.[13]

References

- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103965280A - Preparation method of fulvestrant intermediate - Google Patents [patents.google.com]

- 9. CN102993257A - New fulvestrant preparation method - Google Patents [patents.google.com]

- 10. ijrar.org [ijrar.org]

- 11. CN111662356A - Impurity control method of fulvestrant - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. patents.justia.com [patents.justia.com]

9-Bromo-1-nonanol: A Key Precursor in the Synthesis of the Anticancer Drug Fulvestrant

Application Notes and Protocols for Researchers in Drug Development

Introduction

9-Bromo-1-nonanol is a bifunctional linear C9 hydrocarbon bearing a terminal hydroxyl group and a bromine atom. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its nine-carbon chain provides lipophilicity, a crucial property for many drug molecules, while the terminal functional groups allow for sequential chemical modifications. A prominent application of this compound is as a key precursor in the synthesis of the side chain of Fulvestrant (B1683766), a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Fulvestrant.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉BrO | [4][5] |

| Molecular Weight | 223.15 g/mol | [4][5] |